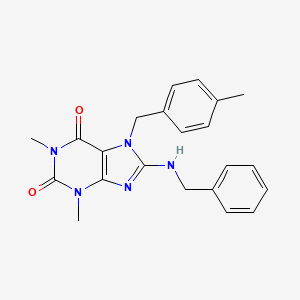
5-(4-Hydroxy-3-methoxy-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-3-methoxy-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzylidene group and a phenethyl side chain further enhances its chemical properties and potential reactivity.
Preparation Methods
The synthesis of 5-(4-Hydroxy-3-methoxy-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-phenethyl-2-thioxo-thiazolidin-4-one. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C. Industrial production methods may involve scaling up the reaction in larger reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
5-(4-Hydroxy-3-methoxy-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzyme inhibition and drug development.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, warranting further investigation for therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical and physical properties, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-methoxy-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site. The presence of the benzylidene and phenethyl groups enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
5-(4-Hydroxy-3-methoxy-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one can be compared with other similar compounds, such as:
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: This compound also features a thiazolidinone core and a benzylidene group but differs in the presence of an imino group instead of a thioxo group.
4-Hydroxy-3-methoxy-benzaldehyde derivatives: These compounds share the benzylidene group but lack the thiazolidinone core, resulting in different chemical properties and reactivity.
N-({5-[(4-Hydroxy-3-methoxy benzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: This compound contains a similar benzylidene group but has a thiadiazole core and a sulfonyl group, leading to distinct chemical behavior and applications.
Properties
Molecular Formula |
C19H17NO3S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-23-16-11-14(7-8-15(16)21)12-17-18(22)20(19(24)25-17)10-9-13-5-3-2-4-6-13/h2-8,11-12,21H,9-10H2,1H3/b17-12- |
InChI Key |
YYYKIHLFWDLBMD-ATVHPVEESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B15038948.png)
![4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15038958.png)
![(5Z)-3-ethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15038964.png)
![4,4'-[(5-bromo-2-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15038968.png)

![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15038980.png)

![5-bromo-3-methyl-N'-[(E)-phenylmethylidene]-1H-indole-2-carbohydrazide](/img/structure/B15038984.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038986.png)
![2-(4-methylphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15038993.png)
![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide](/img/structure/B15038998.png)

![(2E)-2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15039026.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15039033.png)
